![molecular formula C6H3ClN2S B14884137 7-Chloroisothiazolo[4,5-b]pyridine](/img/structure/B14884137.png)
7-Chloroisothiazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloroisothiazolo[4,5-b]pyridine is a heterocyclic compound that contains both a thiazole and a pyridine ringThe molecular formula of this compound is C6H3ClN2S, and it has a molecular weight of 170.61 g/mol .
Métodos De Preparación
The synthesis of 7-Chloroisothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
7-Chloroisothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include lithium bromide, bromine, and acetic acid. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7-Chloroisothiazolo[4,5-b]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It has been explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and antitumor activities.
Biology: The compound has been studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 7-Chloroisothiazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
7-Chloroisothiazolo[4,5-b]pyridine can be compared with other similar compounds, such as isothiazolo[4,3-b]pyridines. While both classes of compounds share a similar core structure, this compound is unique due to its specific substitution pattern and the presence of a chlorine atom. This uniqueness can result in different biological activities and applications .
Similar compounds include:
- Isothiazolo[4,3-b]pyridines
- Thiazolo[4,5-b]pyridines
These compounds share structural similarities but may differ in their chemical properties and applications .
Propiedades
Fórmula molecular |
C6H3ClN2S |
|---|---|
Peso molecular |
170.62 g/mol |
Nombre IUPAC |
7-chloro-[1,2]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H |
Clave InChI |
FXTWPPMMCJHPAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C=NSC2=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


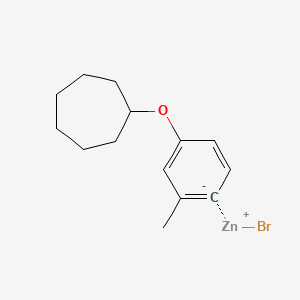
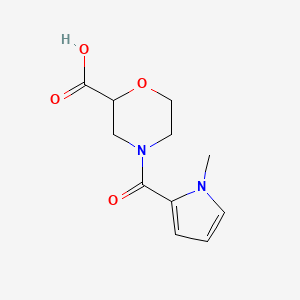


![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)


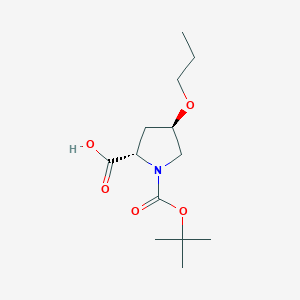
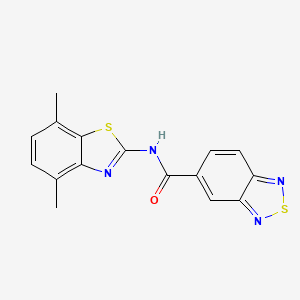
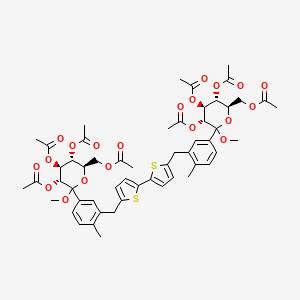

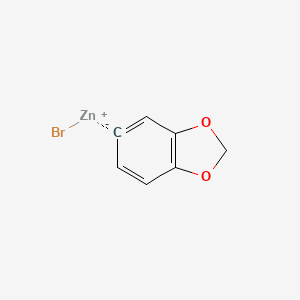
![(5Z)-2-imino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one](/img/structure/B14884153.png)
![2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)
